
Tanaproget
Übersicht
Beschreibung
Tanaproget ist ein Prüfpräparat eines nicht-steroidalen Gestagens, das für seine hohe Affinität und Wirksamkeit als Agonist des Progesteronrezeptors (PR) bekannt ist. Es hat ein viel selektiveres Bindungsprofil im Vergleich zu herkömmlichen steroidalen Gestagenen, was zu weniger Nebenwirkungen führen kann . This compound wird von Ligand Pharmaceuticals zur klinischen Anwendung als Kontrazeptivum entwickelt .
Herstellungsmethoden
This compound kann auf verschiedenen Wegen synthetisiert werden. Eine Methode beinhaltet die Herstellung von mikronisiertem this compound, das die Verwendung von mikrokristalliner Cellulose, Croscarmellose-Natrium, wasserfreiem Lactose, Magnesiumstearat, mikronisiertem Calcium-EDTA-Dihydrat und mikronisiertem Natriumthiosulfat-Pentahydrat umfasst . Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind in verschiedenen Patenten und wissenschaftlichen Publikationen detailliert beschrieben .
Wissenschaftliche Forschungsanwendungen
Tanaproget is a nonsteroidal progesterone receptor agonist that has been investigated for various applications, including contraception, treatment of endometriosis, and as a potential diagnostic agent for breast cancer .
Scientific Research Applications
Contraception: this compound has been studied as an oral contraceptive due to its ability to decrease cervical mucus scores, which indicates poor production and quality of cervical mucus . Clinical trials have shown that it is safe and well-tolerated with a pharmacokinetic profile suitable for once-daily oral administration . The elimination of steroid progestins may reduce the common side effects associated with oral contraceptives .
Endometriosis Treatment: this compound has demonstrated a positive preclinical pharmacological profile in the treatment of endometriosis .
Breast Cancer Diagnosis: Radiolabeled analogs of this compound have diagnostic potential as PET imaging agents for breast cancer because the level of progesterone receptors in breast tumors can be used to guide the selection of endocrine therapies for breast cancer patients . A novel this compound derivative, 5-(4-(2-(fluoromethoxy)ethyl)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-1H-pyrrole-2-carbonitrile (FOTP), was prepared and labeled with 18F to develop an imaging agent of the progesterone receptor . Studies have explored the development of fluorine-18 labeled this compound as a progesterone receptor imaging agent for positron emission tomography .
Progesterone Receptor Research: this compound's high binding affinity and selectivity make it a valuable tool for studying progesterone receptors (PR) . Its structure has two moieties, a 5-cyanopyrrole and a benzoxazin-2-thione, and has an in vitro potency equivalent to the best steroidal progestins, but superior in selectivity with respect to the other members of the steroid receptor family . The three-dimensional crystal structure of the PR ligand binding domain with this compound has been delineated to demonstrate how this nonsteroidal ligand achieves its high binding affinity .
Prodrug Delivery: Glucuronide derivatives of this compound can be administered as a prodrug, which is cleaved to the active form of this compound in vivo, maximizing the advantages of glucuronidase activity in the gut .
Data Table
Case Studies
Pharmacokinetics and Safety Study: A randomized, double-blind, placebo-controlled study evaluated the pharmacokinetics, pharmacodynamics, and safety of this compound in healthy women. The results indicated that this compound was safe and well-tolerated, decreased cervical mucus scores, and had a pharmacokinetic profile acceptable for use as a once-daily oral contraceptive .
Imaging Progesterone Receptor in Breast Tumors: Studies have explored the synthesis and PR binding affinities of fluoroalkyl-substituted analogs of this compound for potential use in PET imaging of PR-positive breast tumors .
Research Findings
- This compound binds to the PR from various species with a higher relative affinity than reference steroidal progestins .
- In T47D cells, this compound induces alkaline phosphatase activity with an EC50 value of 0.1 nM, comparable with potent steroidal progestins .
- This compound demonstrates full efficacy and an enhanced progestational potency (30-fold) in the rat ovulation inhibition assay .
- This compound has relatively weak interactions with other steroid receptors and binding proteins and little effect on cytochrome P450 metabolic pathways .
Monitoring Therapy
Wirkmechanismus
Target of Action
Tanaproget, also known as NSP-989, is an investigational non-steroidal progestin . Its primary target is the progesterone receptor (PR) . The PR is a member of the nuclear receptor superfamily of transcription factors and plays a crucial role in various physiological processes such as differentiation, implantation, ovulation, and mammary gland development .
Mode of Action
This compound acts as a high affinity, high efficacy agonist of the progesterone receptor (PR) . It has a much more selective binding profile relative to most conventional progestins . This selective binding profile may result in fewer side effects compared to conventional progestins .
Biochemical Pathways
These pathways play key roles in reproductive processes, including ovulation, implantation, and maintenance of pregnancy .
Pharmacokinetics
The maximum concentration (cmax) of this compound occurs approximately 2 to 3 hours after administration . The elimination half-life (t1/2) ranges from 12 to 30 hours, and the oral clearance is approximately 70 L/h .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its agonistic activity on the progesterone receptor. This can lead to changes in gene expression and cellular function in tissues where the progesterone receptor is expressed . .
Action Environment
Biochemische Analyse
Biochemical Properties
Tanaproget interacts primarily with the progesterone receptor (PR), acting as a high affinity, high efficacy agonist . Its interaction with the PR is more selective compared to most conventional progestins . This selective binding profile of this compound to the PR is a key biochemical property that distinguishes it from other progestins .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the progesterone receptor (PR) . As an agonist of the PR, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist of the progesterone receptor (PR) . It binds to the PR with high affinity and efficacy, potentially influencing gene expression and cellular function .
Vorbereitungsmethoden
Tanaproget can be synthesized through various routes. One method involves the preparation of micronized this compound, which includes the use of microcrystalline cellulose, croscarmellose sodium, anhydrous lactose, magnesium stearate, micronized edetate calcium disodium hydrous, and micronized sodium thiosulfate pentahydrate . The specific synthetic routes and reaction conditions for this compound are detailed in various patents and scientific literature .
Analyse Chemischer Reaktionen
Tanaproget unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation und Reduktion. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen die Verwendung von Radiomarkierungsmitteln für die Positronen-Emissions-Tomographie (PET) . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind radiomarkierte Derivate von this compound, wie z. B. 4-Fluorpropyl-Tanaproget .
Vergleich Mit ähnlichen Verbindungen
Tanaproget ist aufgrund seiner nicht-steroidalen Struktur und seines selektiven Bindungsprofils einzigartig. Ähnliche Verbindungen umfassen andere nicht-steroidale Gestagene und steroidale Gestagene wie Medroxyprogesteronacetat und Trimegeston . Im Vergleich zu diesen Verbindungen zeigt this compound verbesserte pharmakologische Eigenschaften, darunter eine höhere relative Affinität und reduzierte Wechselwirkungen mit anderen Steroidrezeptoren .
Biologische Aktivität
Tanaproget (TNPR), a non-steroidal progesterone receptor (PR) agonist, has garnered attention for its potential applications in contraception and hormone therapy. This article delves into the biological activity of this compound, highlighting its pharmacological properties, binding affinities, and clinical implications.
Molecular and Pharmacological Properties
This compound was developed to provide a selective alternative to steroidal progestins, which often present significant side effects due to their interactions with various steroid receptors and metabolic pathways. Research indicates that this compound exhibits a high binding affinity for the PR, surpassing that of traditional steroidal progestins.
Key Findings:
- Binding Affinity : this compound has a relative binding affinity (RBA) of 151 ± 39 when compared to the high-affinity PR ligand R5020 . This high affinity is crucial for its effectiveness as a PR agonist.
- Efficacy : In mammalian models, this compound demonstrated full efficacy in inhibiting ovulation and exhibited a progestational potency approximately 30-fold greater than medroxyprogesterone acetate (MPA) and trimegestone (TMG) .
In Vitro Activity
This compound has been shown to induce alkaline phosphatase activity in T47D cells with an EC50 value of 0.1 nM, comparable to potent steroidal progestins . Furthermore, it effectively down-regulated matrix metalloproteinase 3 and 7 expression in endometrial stromal cells at concentrations of 0.1 nM and 1 nM .
In Vivo Studies
In clinical trials, this compound was administered orally to healthy women, demonstrating a favorable pharmacokinetic profile. It inhibited ovulation and reduced cervical mucus scores without significant side effects . The compound is currently undergoing Phase II clinical trials as an oral contraceptive .
Structure-Activity Relationship
The structure of this compound consists of two moieties: a 5-cyanopyrrole and a benzoxazin-2-thione. This unique structure contributes to its high selectivity for the PR over other steroid receptors, which is essential for minimizing side effects associated with broader receptor activity .
Comparative Binding Affinities
The following table summarizes the binding affinities of this compound compared to other compounds:
Compound | RBA (R5020 = 100) |
---|---|
This compound | 151 ± 39 |
MPA | Not specified |
TMG | Not specified |
R5020 | 100 |
Case Studies
- Endometriosis Treatment : In preclinical studies, this compound showed promise in managing endometriosis by modulating PR activity without the adverse effects typically associated with steroidal treatments .
- Breast Cancer Imaging : Radiolabeled analogues of this compound are being explored for their potential as diagnostic agents in positron emission tomography (PET) imaging of PR-positive breast tumors. This application leverages its high binding affinity to visualize tumors non-invasively .
Eigenschaften
IUPAC Name |
5-(4,4-dimethyl-2-sulfanylidene-1H-3,1-benzoxazin-6-yl)-1-methylpyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)12-8-10(4-6-13(12)18-15(21)20-16)14-7-5-11(9-17)19(14)3/h4-8H,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFWTPEBMRKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(N3C)C#N)NC(=S)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184556 | |
Record name | Tanaproget | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304853-42-7 | |
Record name | Tanaproget | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304853-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanaproget [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304853427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanaproget | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04787 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tanaproget | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-benzo{d}{1,3}oxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TANAPROGET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9F9H8GXWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.